4-(1-Adamantyl)anilin

Übersicht

Beschreibung

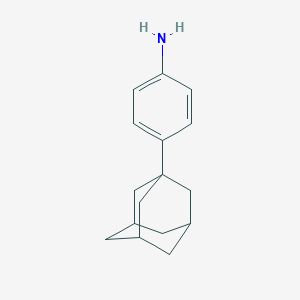

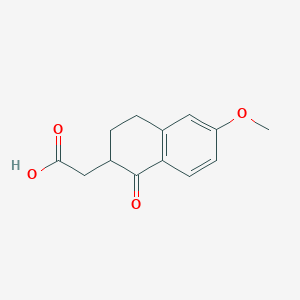

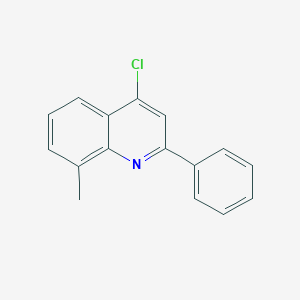

4-(1-Adamantyl)aniline is an organic compound with the molecular formula C16H21N. It is also known as 4-(Adamantan-1-yl)aniline. This compound features an adamantane moiety attached to an aniline group, making it a unique structure with interesting chemical properties. It is a colorless to yellow liquid that is soluble in many organic solvents such as alcohols and ethers but insoluble in water .

Wissenschaftliche Forschungsanwendungen

4-(1-Adamantyl)aniline has several scientific research applications:

-

Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and photosensitive materials .

-

Biology: : The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .

-

Medicine: : Derivatives of 4-(1-Adamantyl)aniline are explored for their potential use in drug delivery systems and as therapeutic agents .

-

Industry: : It is used as a stabilizer for polymers, an antioxidant for adhesives, and a raw material for softeners .

Wirkmechanismus

Target of Action

4-(1-Adamantyl)aniline, also known as 4-(adamantan-1-yl)aniline, is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes, like 4-(1-adamantyl)aniline, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various targets, leading to diverse functional groups .

Biochemical Pathways

Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that 4-(1-Adamantyl)aniline could potentially affect various biochemical pathways.

Pharmacokinetics

The adamantane moiety is known to increase the lipophilicity of drug molecules, which can improve their pharmacological properties . This suggests that 4-(1-Adamantyl)aniline could potentially have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . This suggests that 4-(1-Adamantyl)aniline could potentially have diverse molecular and cellular effects.

Action Environment

The adamantane moiety is known for its non-planar three-dimensional shape and hydrophobic nature . This suggests that the action, efficacy, and stability of 4-(1-Adamantyl)aniline could potentially be influenced by various environmental factors, such as temperature and pH.

Biochemische Analyse

Biochemical Properties

It is known that adamantane derivatives, which include 4-(1-Adamantyl)aniline, have unique structural, biological, and stimulus-responsive properties . These properties make them useful in various fields, including medicinal chemistry, catalyst development, and nanomaterials .

Cellular Effects

Adamantane derivatives have been shown to have promising applications in the field of targeted drug delivery and surface recognition .

Molecular Mechanism

The synthesis of substituted adamantanes, which includes 4-(1-Adamantyl)aniline, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Metabolic Pathways

It is known that adamantane derivatives can be metabolized in the human liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(1-Adamantyl)aniline can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of aniline with adamantane bromide under basic conditions. The reaction typically proceeds as follows:

-

Nucleophilic Substitution Reaction: : Aniline reacts with adamantane bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

-

Hydrolysis: : The intermediate product, 4-(1-adamantyl)acetanilide, is hydrolyzed using hydrochloric acid. The reaction mass is then neutralized with sodium hydroxide to obtain the final product, 4-(1-Adamantyl)aniline .

Industrial Production Methods

Industrial production methods for 4-(1-Adamantyl)aniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution and hydrolysis steps, with optimizations for yield and purity. Industrial reactors and continuous flow systems are often used to enhance efficiency and control reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Adamantyl)aniline undergoes various chemical reactions, including:

-

Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives .

-

Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aniline group to an amine .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Aminoadamantane: Known for its antiviral activity, particularly against Influenza A.

4-(2-Adamantylidene)naphthalene: Used in the synthesis of various functional adamantane derivatives.

1,3-Dehydroadamantane:

Uniqueness

4-(1-Adamantyl)aniline is unique due to its combination of the adamantane moiety with an aniline group, providing a distinct set of chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Eigenschaften

IUPAC Name |

4-(1-adamantyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBDVVUBXKXCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344654 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-48-9 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(1-Adamantyl)aniline in the context of antiviral research?

A1: 4-(1-Adamantyl)aniline is a key structural component in the development of novel antiviral agents against influenza A virus. Specifically, it has been incorporated into conjugates with amantadine variants like rimantadine and diamantadine. [] These conjugates demonstrate inhibitory activity against multiple amantadine-resistant M2 mutant influenza A viruses, including those with L26F and S31N mutations. [] This is significant because existing drugs like amantadine are ineffective against these resistant strains.

Q2: How do these 4-(1-Adamantyl)aniline containing conjugates interact with the influenza A virus?

A2: While the exact mechanism of action is still under investigation, research suggests that these conjugates might not work by simply blocking the M2 ion channel, a known target of amantadine. [] Electrophysiology experiments showed limited or no blocking activity against M2 S31N channels, even though the conjugates inhibited viral replication in cell culture. [] This suggests a more complex mechanism of action that requires further research to elucidate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)

![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)